2-[(Dimethylamino)methylene]cyclohexanone
Description
Structural and Functional Group Analysis of the Enaminone System
The key to the reactivity of 2-[(Dimethylamino)methylene]cyclohexanone lies in its enaminone functional group, which can be described as a vinylogous amide. This system consists of an amine group and a carbonyl group linked by a carbon-carbon double bond (C=C). scielo.br This arrangement creates a "push-pull" electronic effect: the nitrogen atom of the dimethylamino group "pushes" electron density into the double bond, while the oxygen atom of the carbonyl group "pulls" electron density away through conjugation. scielo.br
This delocalization of electrons imparts significant stability to the molecule and defines its chemical behavior. scielo.br The molecule possesses both nucleophilic and electrophilic characteristics. The carbon atom alpha to the carbonyl group is nucleophilic, a trait typical of enamines, while the carbonyl carbon remains electrophilic. This dual reactivity makes enaminones highly versatile synthons in organic chemistry. scielo.br
Spectroscopically, the structure would be expected to show characteristic signals. In its infrared (IR) spectrum, a strong absorption band for the conjugated ketone (C=O) would appear at a lower wavenumber than a typical saturated ketone (around 1650-1600 cm⁻¹) due to the extended conjugation. The C=C double bond stretch would also be visible in this region. In ¹H NMR spectroscopy, a characteristic signal for the vinylic proton (=CH–N) would be observed in the olefinic region.
Distinction from Related Aminocyclohexanone Derivatives in Academic Literature
The specific structure of this compound sets it apart from other aminocyclohexanone derivatives, which may have similar names but possess fundamentally different chemical properties and synthetic origins.
A crucial distinction must be made between this compound and its structural isomer, 2-((Dimethylamino)methyl)cyclohexanone. The latter is a Mannich base, a class of compounds formed through the aminoalkylation of an acidic proton located alpha to a carbonyl group. The synthesis of this Mannich base typically involves the reaction of cyclohexanone (B45756), formaldehyde (B43269), and dimethylamine (B145610) hydrochloride. oc-praktikum.de This compound is a saturated amino ketone and lacks the conjugated enaminone system. It is a well-known intermediate in the synthesis of the analgesic drug tramadol. The table below summarizes the key differences.
| Feature | This compound | 2-((Dimethylamino)methyl)cyclohexanone |
| Structure | Contains a C=C double bond (enamine) conjugated with the ketone. | Saturated CH-CH₂ bond between the ring and the amino group. |
| Functional Class | Enaminone (Vinylogous Amide) | Amino Ketone (Mannich Base) |
| Synthesis | Condensation of cyclohexanone with an amide acetal (B89532) (e.g., DMFDMA). researchgate.net | Mannich reaction of cyclohexanone, formaldehyde, and dimethylamine. oc-praktikum.de |
| Key Reactivity | Acts as a "push-pull" system with both nucleophilic and electrophilic sites. scielo.br | Behaves as a typical ketone and a tertiary amine. |
| Primary Use | Versatile building block for heterocyclic synthesis. scielo.brorientjchem.org | Intermediate in the synthesis of tramadol. |
The chemistry of this compound can also be contextualized within the broader field of enaminones derived from cyclic dicarbonyl compounds. Enaminones prepared from cyclohexane-1,3-dione and its derivatives are particularly significant in synthetic chemistry. acs.org These compounds, such as 2-[(dimethylamino)methylene]cyclohexane-1,3-dione, are formed through similar condensation reactions with reagents like DMFDMA. acs.orgnih.gov
Unlike the mono-enaminone derived from cyclohexanone, these dione-based systems offer more complex reactivity patterns and are extensively used as precursors for fused heterocyclic systems. For instance, they can undergo cascade reactions with various reagents to form polycyclic structures like 2-aminopyridine (B139424) derivatives. acs.orgnih.gov The study of these more complex enaminones highlights the modularity and synthetic potential inherent to this class of compounds, with the simpler this compound representing a fundamental structural type.
Broad Significance in Organic Synthesis and Heterocyclic Chemistry
The primary significance of this compound is its role as a versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds. sigmaaldrich.com Heterocycles are core components of many pharmaceuticals and biologically active compounds. sigmaaldrich.com
The "push-pull" nature of the enaminone system allows it to react with a wide array of reagents. scielo.brnih.gov The nucleophilic α-carbon can react with electrophiles, while the electrophilic β-carbon and carbonyl carbon can react with nucleophiles. This allows for the formation of various ring systems through cyclocondensation reactions. Enaminones are well-established precursors for synthesizing a variety of heterocycles, including:
Pyridines and Pyridones: Through reactions with compounds containing active methylene (B1212753) groups.
Pyrazoles: By reacting with hydrazines. scielo.br
Pyrimidines: Via condensation with amidines or urea (B33335) derivatives.
Isoxazoles: In reactions with hydroxylamine.
The dimethylamino group is an excellent leaving group, a property that is often exploited in these synthetic transformations. Following an initial nucleophilic attack, the dimethylamino group can be eliminated to facilitate ring closure. This reactivity makes this compound and related enaminones powerful intermediates for generating molecular diversity from a simple, accessible starting material. orientjchem.orgnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C9H15NO/c1-10(2)7-8-5-3-4-6-9(8)11/h7H,3-6H2,1-2H3/b8-7+ |
InChI Key |
UQRGFCOZZZCUDG-BQYQJAHWSA-N |
Isomeric SMILES |
CN(C)/C=C/1\CCCCC1=O |
Canonical SMILES |
CN(C)C=C1CCCCC1=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Route Design
Preparation of 2-[(Dimethylamino)methylene]cyclohexanone and Analogues
The creation of this compound, a key enaminone, is most commonly achieved through direct condensation with N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA). An alternative strategy involves the synthesis of the corresponding Mannich base, 2-((dimethylamino)methyl)cyclohexanone, which serves as a precursor.
Direct Condensation with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
The reaction between cyclohexanone (B45756) and DMF-DMA provides a direct and efficient pathway to this compound. scirp.org This transformation involves the nucleophilic attack of the cyclohexanone enolate on the electrophilic carbon of DMF-DMA, followed by the elimination of methanol (B129727).
While the condensation can proceed thermally, the optimization of reaction conditions, including the use of catalysts, can significantly enhance reaction rates and yields. Various catalysts such as bismuth(III) trifluoroacetate, zirconyl chloride octahydrate, and gold(III) catalysts have been explored to facilitate the synthesis of enaminones under mild conditions. researchgate.netacgpubs.org For instance, the use of a catalytic amount of 1,5-diazabicyclo(4.3.0)non-5-ene (DBN) in DMF has been reported for the synthesis of related bis-enaminones. researchgate.net The reaction temperature and solvent are also critical parameters. While some methods employ refluxing in solvents like toluene, others have achieved high yields under solvent-free conditions at elevated temperatures. researchgate.netnih.gov
Table 1: Optimization of Reaction Conditions for Enaminone Synthesis
| Catalyst | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| DBN (catalytic) | DMF | 160–195 °C | 10 h | 50 |
| DBU (10 mol%) | Toluene | 100 °C then 160 °C | 26 h | 39 |
| DBN (5 mol%) | None | Reflux | 5 days | 42 |
Data sourced from studies on analogous cyclopentanone (B42830) systems, demonstrating general principles applicable to cyclohexanone. researchgate.netnih.gov
In alignment with the principles of green chemistry, significant efforts have been directed towards developing solvent-free and environmentally benign methods for enaminone synthesis. rsc.orgrsc.org These approaches minimize waste and avoid the use of hazardous organic solvents. researchgate.net A high-yield synthesis of 2,5-bis((dimethylamino)methylene)cyclopentanone, a related compound, has been achieved through an operationally simple and solvent-free protocol involving the condensation of cyclopentanone and DMF-DMA. researchgate.netnih.gov The key to the success of this solvent-free approach is the efficient removal of methanol produced during the reaction, often facilitated by heating in an open system or under vacuum. nih.gov The use of reusable catalysts, such as supported heteropoly acids, further enhances the environmental credentials of these synthetic routes. rsc.org
Synthetic Routes to 2-((Dimethylamino)methyl)cyclohexanone (Mannich Base) Precursors
The Mannich reaction provides a classical and reliable method for synthesizing β-amino ketones, known as Mannich bases. wikipedia.orgresearchgate.net 2-((Dimethylamino)methyl)cyclohexanone, a crucial Mannich base, is prepared from cyclohexanone, formaldehyde (B43269), and dimethylamine (B145610). google.comblogspot.com
The traditional Mannich reaction involves the aminoalkylation of a ketone using formaldehyde and a secondary amine, typically as its hydrochloride salt. google.comoc-praktikum.deoc-praktikum.de In the synthesis of 2-((dimethylamino)methyl)cyclohexanone, cyclohexanone is treated with formaldehyde and dimethylamine hydrochloride, often in a protic solvent like ethanol (B145695) under reflux. blogspot.comoc-praktikum.de
Modifications to this classical protocol have been developed to improve yields and simplify procedures. One notable modification involves using paraformaldehyde as the formaldehyde source. oc-praktikum.de Another approach utilizes pre-formed iminium salts, such as Eschenmoser's salt, which can lead to milder reaction conditions. The use of glacial acetic acid as a solvent has also been reported to provide higher yields compared to other methods. google.com
The stoichiometry of the reactants is a critical factor influencing the yield and purity of the Mannich base. To favor the formation of the desired mono-Mannich base and suppress the formation of the di-substituted product, an excess of cyclohexanone is often employed. google.com For instance, reacting two equivalents of cyclohexanone with one equivalent each of dimethylamine hydrochloride and formaldehyde is a preferred method. google.com
The Mannich reaction is acid-catalyzed, with the amine hydrochloride salt often serving a dual role as both reactant and catalyst. adichemistry.comnih.gov The acidic environment facilitates the formation of the reactive electrophile, the Eschenmoser salt (an iminium ion), from formaldehyde and dimethylamine. wikipedia.orgadichemistry.com The concentration of the acid catalyst can significantly affect the reaction rate and product distribution, making pH control essential for an optimized process. nih.gov Some protocols introduce additional acid, such as concentrated hydrochloric acid, to ensure the reaction proceeds efficiently. oc-praktikum.de
Table 2: Synthesis of 2-((Dimethylamino)methyl)cyclohexanone Hydrochloride
| Cyclohexanone (equiv.) | Dimethylamine HCl (equiv.) | Formaldehyde Source | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| Excess | 1 | Formaldehyde | Not specified | Self-catalyzed | Not specified |
| 2 | 1 | Formaldehyde | Glacial Acetic Acid | Self-catalyzed | Higher Yield |
Data compiled from various reported synthetic protocols. google.comoc-praktikum.de
Methodologies for the Isolation and Chemical Purification of Mannich Base Salts and Free Forms
The effective isolation and purification of 2-[(dimethylamino)methyl]cyclohexanone, both in its salt form and as a free base, are critical for its subsequent use in multi-step syntheses. The compound is typically prepared as its hydrochloride salt via the Mannich reaction of cyclohexanone, formaldehyde, and dimethylamine hydrochloride. oc-praktikum.de
A common purification strategy for the hydrochloride salt involves vacuum distillation to remove volatile impurities such as water, residual acetic acid (if used as a solvent), and unreacted cyclohexanone. Following distillation, the residue is often slurried in a suitable organic solvent, like acetone (B3395972) , to induce crystallization. The resulting crystalline solid can then be collected by filtration, washed with fresh acetone, and dried. For further purification, recrystallization from a solvent system such as ethanol and acetone can be employed to achieve a higher degree of purity. oc-praktikum.de
To obtain the free base of 2-[(dimethylamino)methyl]cyclohexanone, the isolated and purified hydrochloride salt is typically dissolved in water and treated with a strong base, such as sodium hydroxide (B78521) (NaOH) , until the solution is alkaline. This neutralization process liberates the free amine. The aqueous mixture is then extracted with an organic solvent, for which toluene is a frequently used option. The organic extracts are combined, dried over an appropriate drying agent, and the solvent is removed under reduced pressure to yield the purified free base. prepchem.com
The following table summarizes the key steps in the isolation and purification process:
| Step | Form | Reagents/Solvents | Purpose |
| 1. Vacuum Distillation | Hydrochloride Salt | - | Removal of volatile impurities (e.g., water, acetic acid, cyclohexanone) |
| 2. Crystallization | Hydrochloride Salt | Acetone | Isolation and initial purification of the salt |
| 3. Recrystallization | Hydrochloride Salt | Ethanol/Acetone | Further purification of the salt |
| 4. Liberation of Free Base | Free Base | Water, Sodium Hydroxide (NaOH) | Conversion of the hydrochloride salt to the free amine |
| 5. Liquid-Liquid Extraction | Free Base | Toluene | Separation of the free base from the aqueous phase |
Regio- and Stereocontrolled Synthesis of Functionalized Derivatives
The 2-[(dimethylamino)methyl]cyclohexanone scaffold is a versatile building block for the synthesis of more complex functionalized derivatives. The presence of the ketone and the aminomethyl group allows for a range of chemical transformations that can be controlled to achieve specific regio- and stereochemical outcomes.
A prominent example of the functionalization of this Mannich base is its reaction with Grignard reagents . The addition of an organometallic reagent to the carbonyl group introduces a new substituent at the C1 position, creating a tertiary alcohol. A well-documented application is the synthesis of precursors to the analgesic drug tramadol. In this reaction, 2-[(dimethylamino)methyl]cyclohexanone is treated with 3-methoxyphenylmagnesium bromide. This reaction yields a diastereomeric mixture of (1RS,2SR)- and (1RS,2RS)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol. google.comgoogle.com The ratio of these diastereomers can be influenced by the reaction conditions, and methods for the selective precipitation of the desired diastereomer have been developed. google.com
Furthermore, 2-[(dimethylamino)methyl]cyclohexanone can undergo Michael-type additions to activated alkenes, leading to the formation of new carbon-carbon bonds at the α-position to the carbonyl group. For instance, the conjugate addition of dimethylamine to 2-(3-pyridylmethylene)cyclohexanone results in the formation of 2-[(dimethylamino)(3-pyridyl)methyl]cyclohexanone. prepchem.com This demonstrates the potential for introducing a variety of substituents at the exocyclic methylene (B1212753) position of the corresponding α,β-unsaturated ketone precursor.
The enolate of 2-[(dimethylamino)methyl]cyclohexanone can also be generated and subsequently reacted with electrophiles in a regio- and stereocontrolled manner . The stereochemical outcome of the alkylation of cyclohexanone enolates is often influenced by the conformational preferences of the ring system, with a tendency for the electrophile to add from the axial direction to a chair-like transition state. ubc.ca While specific studies on the diastereoselective alkylation of the enolate of 2-[(dimethylamino)methyl]cyclohexanone are not extensively detailed in the provided search results, the general principles of cyclohexanone enolate chemistry suggest that the aminomethyl substituent would play a significant role in directing the stereochemical course of such reactions, potentially through chelation control or steric hindrance.
The following table provides examples of functionalization reactions starting from 2-[(dimethylamino)methyl]cyclohexanone or its immediate precursors:
| Reaction Type | Reagent | Functionalized Product | Key Aspect |
| Grignard Reaction | 3-Methoxyphenylmagnesium bromide | 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol | Diastereoselective addition to the carbonyl group |
| Michael Addition (of the amine) | 2-(3-Pyridylmethylene)cyclohexanone | 2-[(Dimethylamino)(3-pyridyl)methyl]cyclohexanone | Formation of a C-N and C-C bond in a conjugate fashion |
Chemical Reactivity and Transformation Mechanisms
Enaminone Reactivity: Principles and Applications
The enaminone moiety, characterized by a nitrogen atom conjugated to a carbonyl group through a carbon-carbon double bond, is the cornerstone of the reactivity of 2-[(Dimethylamino)methylene]cyclohexanone. This arrangement results in a polarized system with distinct nucleophilic and electrophilic centers, which govern its chemical interactions.
Nucleophilic Reactivity of the Enaminone Olefin
The presence of the nitrogen atom's lone pair in conjugation with the π-system of the double bond and the carbonyl group significantly increases the electron density at the β-carbon (the olefinic carbon not attached to the nitrogen). This makes the β-carbon a potent nucleophilic center, susceptible to attack by various electrophiles. This reactivity is a hallmark of enaminones and is a key feature in many of their synthetic applications.
Electrophilic Character of the Carbonyl Center
Conversely, the electron-withdrawing effect of the carbonyl oxygen, amplified by the conjugation within the enaminone system, renders the carbonyl carbon electrophilic. This center is therefore a target for a variety of nucleophiles. The inherent electrophilicity of the carbonyl group allows for a range of addition reactions, which are fundamental to the chemical transformations of this compound.
Tautomerism and Conformational Dynamics of the Enaminone Moiety
The enaminone structure of this compound can exist in different tautomeric and conformational forms. The primary tautomeric equilibrium involves the keto-enamine and the enol-imine forms. However, the keto-enamine tautomer is generally the more stable and predominant form.
Conformational dynamics are also a significant aspect of its structure. Rotation around the C-N and C-C single bonds can lead to different spatial arrangements of the atoms. The planarity of the enaminone system is crucial for optimal conjugation, and any deviation from this planarity will affect the molecule's reactivity. The specific conformers present and their relative energies can be influenced by factors such as the solvent and temperature.
Carbonyl Group Transformations
The carbonyl group is a primary site for chemical modifications in this compound, undergoing reactions that are characteristic of ketones.
Reduction Reactions of the Ketone Functionality
The ketone functionality within the cyclohexanone (B45756) ring can be selectively reduced to the corresponding alcohol, 2-[(dimethylamino)methylene]cyclohexanol. This transformation can be achieved using various reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction, potentially leading to the formation of syn or anti diastereomers.
| Reducing Agent | Product |
| Sodium borohydride (NaBH4) | 2-[(Dimethylamino)methylene]cyclohexanol |
| Lithium aluminum hydride (LiAlH4) | 2-[(Dimethylamino)methylene]cyclohexanol |
This table presents common reducing agents for the ketone functionality.
Nucleophilic Additions to the Carbonyl Carbon
The electrophilic carbonyl carbon readily undergoes nucleophilic addition reactions. A wide range of nucleophiles, including organometallic reagents (like Grignard reagents and organolithium compounds) and cyanide ions, can attack the carbonyl carbon. These reactions lead to the formation of a tetrahedral intermediate, which is then typically protonated to yield the corresponding tertiary alcohol. This class of reactions is a powerful tool for carbon-carbon bond formation and the introduction of new functional groups at the carbonyl position.
| Nucleophile | Reagent Example | Product Type |
| Grignard Reagent | Methylmagnesium bromide (CH3MgBr) | Tertiary alcohol |
| Organolithium Reagent | Butyllithium (CH3CH2CH2CH2Li) | Tertiary alcohol |
| Cyanide | Sodium cyanide (NaCN) | Cyanohydrin |
This table illustrates representative nucleophilic addition reactions at the carbonyl carbon.
Derivatization Reactions for Structural Elucidation (e.g., with 2,4-dinitrophenylhydrazine)
Derivatization is a classical method used to confirm the structure of organic compounds. For ketones and aldehydes, reaction with 2,4-dinitrophenylhydrazine (DNPH) is a standard procedure for identification and characterization. uwimona.edu.jmlibretexts.org DNPH reacts with the carbonyl group to form a corresponding 2,4-dinitrophenylhydrazone, which is typically a brightly colored solid with a sharp melting point. nih.govresearchgate.net
The reaction is an acid-catalyzed addition-elimination (condensation) reaction:
The lone pair on the terminal nitrogen of DNPH performs a nucleophilic attack on the carbonyl carbon of the cyclohexanone moiety.
A tetrahedral intermediate is formed.
Proton transfers occur, followed by the elimination of a water molecule.
The final product, a stable 2,4-dinitrophenylhydrazone derivative, is formed, characterized by a C=N double bond. nih.gov
The formation of this colored precipitate serves as a qualitative test for the carbonyl functionality within the molecule and its melting point can be used for identification purposes. uwimona.edu.jmresearchgate.net
Cycloaddition Reactions
Cycloaddition reactions are powerful synthetic tools for constructing cyclic molecules. In particular, 1,3-dipolar cycloadditions provide a highly efficient route to five-membered heterocycles. mdpi.combeilstein-journals.org
1,3-Dipolar Cycloadditions with Azomethine Ylides
The 1,3-dipolar cycloaddition between an azomethine ylide (a three-atom component) and a dipolarophile (a 2π-electron component) is a versatile method for synthesizing pyrrolidine rings. nih.govnih.gov Azomethine ylides are typically unstable and are generated in situ, often from the condensation of an α-amino acid with an aldehyde or ketone. nih.gov
In these reactions, the enamine double bond of this compound or the equivalent unsaturated ketone generated from its Mannich base precursor acts as the dipolarophile. nih.govresearchgate.net The reaction with an azomethine ylide proceeds in a [3+2] fashion to construct a five-membered pyrrolidine ring fused in a spirocyclic manner to the cyclohexanone core. nih.gov
A notable application of this chemistry is the synthesis of highly complex dispirocyclic systems. nih.govresearchgate.net The three-component reaction between an isatin, sarcosine (N-methylglycine), and a cyclohexanone derivative provides a direct route to dispiro[oxindole-cyclohexanone-pyrrolidine] scaffolds. nih.govresearchgate.net
In this process, the isatin and sarcosine react to form an azomethine ylide in situ. This ylide is then trapped by the cyclohexanone derivative, acting as the dipolarophile, to yield the intricate spirocyclic product containing two spiro-quaternary centers. nih.govnih.gov Research has shown that using β-amino ketones (Mannich bases) like 2-[(dimethylamino)methyl]cyclohexanone hydrochloride can serve as effective precursors to the necessary unsaturated ketone dipolarophile. researchgate.netnih.gov
| Reactant 1 | Reactant 2 | Dipolarophile Precursor | Product | Yield | Reference |
| Isatin | Sarcosine | 2-[(dimethylamino)methyl]cyclohexanone HCl | Dispiro[oxindole-cyclohexanone-pyrrolidine] | 28% | nih.gov |
The 1,3-dipolar cycloaddition reactions involving azomethine ylides and unsymmetrical dipolarophiles are often characterized by high levels of selectivity. nih.govmdpi.com Studies on the reaction with cyclohexanone derivatives have demonstrated excellent regio- and diastereoselectivity. nih.govresearchgate.net
The regioselectivity is determined by the electronic and steric properties of both the dipole and the dipolarophile, with the reaction typically proceeding through a transition state that minimizes steric repulsion and maximizes orbital overlap. nih.govnih.gov It has been observed that the most sterically accessible and electrophilic center of the dipolarophile reacts with the more accessible carbon of the ylide. nih.gov
The diastereoselectivity of the reaction is also pronounced. For instance, the cycloaddition of the azomethine ylide to the exocyclic double bond of arylmethylidene cyclohexanones results exclusively in the formation of endo-adducts. This outcome is attributed to steric repulsion between the cyclohexane and oxindole rings in the alternative exo-transition state, which makes it energetically unfavorable. nih.gov This high degree of control makes the reaction a valuable tool for constructing complex heterocyclic structures with well-defined stereochemistry. nih.govresearchgate.net
| Dipolarophile Substituent | Solvent | Diastereomeric Ratio (endo/exo) | Yield (%) | Reference |
| 4-CH₃C₆H₄ | Isopropanol | 100/0 | 75 | nih.gov |
| 4-FC₆H₄ | Isopropanol | 100/0 | 72 | nih.gov |
| 4-ClC₆H₄ | Isopropanol | 100/0 | 70 | nih.gov |
| 4-BrC₆H₄ | Isopropanol | 100/0 | 68 | nih.gov |
| 2-Furanyl | Isopropanol | 100/0 | 64 | nih.gov |
Formal [2+2] Cycloadditions in Enamine Chemistry (e.g., with Nitroalkenes)
The reaction between enamines and nitroalkenes represents a significant pathway in organic synthesis, often proceeding through a formal [2+2] cycloaddition. Studies on various aldehyde enamines reacting with nitroalkenes have shown that this transformation consistently occurs via a stepwise mechanism, leading to the formation of cyclobutane intermediates. acs.orgnih.gov These four-membered rings are the predominant species observed in the reaction mixture across different solvents. acs.orgnih.gov
The mechanism is not a concerted thermal [2+2] cycloaddition, which is typically forbidden by the Woodward-Hoffmann rules. Instead, it involves a nucleophilic attack of the enamine on the electron-deficient nitroalkene to form a zwitterionic intermediate. This intermediate then undergoes ring closure to yield the cyclobutane product. Computational studies using Density Functional Theory (DFT) have been employed to analyze the electronic properties and mechanism of similar cycloadditions, supporting a stepwise process where the stereoconfiguration of the nitroalkene is retained. nih.gov
The stability and isolation of these cyclobutane intermediates are highly dependent on the reaction conditions. Several factors can lead to the subsequent ring-opening of the cyclobutane to form Michael-like adducts:
Temperature: An increase in temperature generally promotes the disappearance of the cyclobutane ring. acs.orgnih.gov
Solvent and Water Content: In polar solvents with dissolved water, the cyclobutanes are less likely to be detected as they can rapidly hydrolyze. acs.orgnih.gov
Acids: The presence of appropriate organic acids can catalyze the ring-opening process. acs.orgnih.gov
Table 1: Factors Influencing the Stability of Cyclobutane Intermediates in Enamine-Nitroalkene Reactions
| Factor | Effect on Cyclobutane Intermediate | Reference |
|---|---|---|
| Temperature | Increased temperature promotes ring-opening. | acs.orgnih.gov |
| Polar Solvents | Presence of water in polar solvents facilitates hydrolysis and ring-opening. | acs.orgnih.gov |
| Acids | Catalyzes the ring-opening reaction. | acs.orgnih.gov |
| Reactant Structure | Substituents on the enamine and nitroalkene can influence stability. | nih.gov |
Annulation and Heterocycle Formation
The Hantzsch dihydropyridine synthesis, first reported in 1882, is a classic multicomponent reaction involving the cyclocondensation of an aldehyde, a β-ketoester, and ammonia or an ammonia source. nih.govscirp.org This reaction has been widely adapted for the synthesis of various 1,4-dihydropyridine (1,4-DHP) derivatives, which are significant heterocyclic motifs in medicinal chemistry. scirp.org The versatility of the Hantzsch reaction allows for the construction of complex polycyclic systems. researchgate.net
In the context of this compound, this enaminone can serve as a key precursor or a synthon equivalent to the β-dicarbonyl component in Hantzsch-type reactions. The general mechanism involves the initial formation of an enamine from the β-ketoester and ammonia (Knoevenagel condensation), followed by a Michael addition with an α,β-unsaturated carbonyl compound (formed from the aldehyde and another equivalent of the β-ketoester), and subsequent cyclization and dehydration to form the dihydropyridine ring. nih.gov
By utilizing a cyclic enaminone like this compound, the reaction can be directed toward the formation of fused, polycyclic dihydropyridine systems. The pre-existing ring of the cyclohexanone derivative becomes annulated to the newly formed dihydropyridine ring. Modern variations of the Hantzsch synthesis, including the use of visible light irradiation and heterogeneous catalysts, have been developed to improve yields, shorten reaction times, and create more complex structures under environmentally benign conditions. researchgate.netbeilstein-journals.org These advanced protocols enhance the utility of substrates like this compound for constructing intricate polycyclic architectures.
Table 2: Components of the Classical Hantzsch Dihydropyridine Synthesis
| Component | Role in the Reaction |
|---|---|
| Aldehyde | Provides the C4 carbon and its substituent in the 1,4-DHP ring. |
| β-Ketoester (2 equivalents) | Provide the C2, C3, C5, and C6 carbons of the ring and their respective substituents. |
| Ammonia or Ammonium Salt | Serves as the nitrogen source for the N1 position of the dihydropyridine ring. |
The dimethylamino group in this compound is a versatile functional group that can participate in or influence ring-closing reactions. While it is often employed as part of an enamine system to activate the α-position for C-C bond formation, it can also be involved more directly in intramolecular cyclizations.
In certain contexts, the dimethylamino group can act as a leaving group. Following an initial intermolecular reaction, a subsequent intramolecular nucleophilic attack could displace the dimethylamine (B145610), leading to a new ring system. This is a common strategy in heterocycle synthesis where the enamine functionality is used to construct a key intermediate, which then cyclizes with the elimination of the secondary amine.
Alternatively, the nitrogen atom of the dimethylamino group could itself act as an intramolecular nucleophile if a suitable electrophilic center is present or generated elsewhere in the molecule. This would lead to the formation of a nitrogen-containing heterocyclic ring fused to the original cyclohexanone system. While specific examples for this compound are not extensively documented in this context, related studies show the participation of tethered amino groups in intramolecular cyclizations. For instance, research on different molecular systems has demonstrated that amino-functionalized ligands can engage in unexpected ring-opening and closing reactions, highlighting the potential reactivity of such moieties. nih.gov The construction of spirocycles from 4-substituted pyridines via intramolecular addition of a nucleophile attached by a tether also illustrates the principle of using a tethered functional group to achieve intramolecular cyclization. researchgate.net
Functional Group Interconversions and Derivatizations for Elucidating Reactivity
The reactivity of this compound is well-illustrated through its functional group interconversions and derivatizations, most notably in its role as a key intermediate in the synthesis of other complex molecules.
A primary example is its synthesis via the Mannich reaction, which itself is a derivatization of cyclohexanone. This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In this case, cyclohexanone reacts with formaldehyde (B43269) and dimethylamine hydrochloride to produce the hydrochloride salt of 2-[(Dimethylamino)methyl]cyclohexanone. google.com This transformation introduces the reactive dimethylaminomethyl side chain.
Table 3: Synthesis of 2-[(Dimethylamino)methyl]cyclohexanone via Mannich Reaction
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
|---|---|---|---|
| Cyclohexanone | Formaldehyde | Dimethylamine Hydrochloride | 2-[(Dimethylamino)methyl]cyclohexanone Hydrochloride |
Perhaps the most significant functional group interconversion of this compound is its reaction with Grignard reagents. The ketone carbonyl group is readily attacked by organometallic nucleophiles. Specifically, the reaction of 2-[(Dimethylamino)methyl]cyclohexanone with 3-methoxyphenylmagnesium bromide results in the conversion of the ketone to a tertiary alcohol, forming 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol. google.comgoogle.com This reaction is a critical step in the synthesis of the analgesic compound tramadol. google.com The stereoselectivity of this Grignard reaction can be influenced by the presence of additives like inorganic lithium salts, which can chelate to the substrate and direct the approach of the nucleophile. google.com
This derivatization not only demonstrates a fundamental ketone-to-alcohol transformation but also serves to elucidate the steric and electronic environment around the carbonyl group, as evidenced by the diastereoselectivity of the addition.
Stereochemical Investigations and Control
Diastereoselectivity in Nucleophilic Addition Reactions
When a nucleophile adds to 2-[(dimethylamino)methylene]cyclohexanone or a similar prochiral substrate that already contains a stereocenter, a pair of diastereomers can be formed. The inherent stereochemistry of the starting material can influence the direction of the incoming nucleophile, a phenomenon known as substrate-controlled diastereoselectivity. However, external factors such as additives, solvent, and temperature can significantly modulate or even override this intrinsic preference.
Inorganic salts, particularly lithium salts like lithium chloride (LiCl), can have a profound effect on the stereochemical course of nucleophilic additions. researchgate.net These salts can function as Lewis acids, coordinating to the carbonyl oxygen and potentially the nitrogen atom of the enaminone system. This chelation can lock the conformation of the substrate, leading to a more organized transition state and enhanced facial selectivity for the incoming nucleophile.
The use of "turbo-Grignard" reagents, which are complexes of Grignard reagents with LiCl, has been shown to enhance reactivity and can influence selectivity. nih.govresearchgate.net The LiCl in these systems breaks down larger aggregates of the organometallic reagent, leading to smaller, more reactive species. nih.gov This change in the nature of the nucleophile, combined with the Lewis acidic character of the lithium ion, can alter the diastereomeric ratio of the products. For instance, in reactions involving additions to carbonyls, the presence of LiCl can modify the aggregation state of the organometallic reagent and chelate to the substrate, thereby influencing the steric environment and the stereochemical outcome. researchgate.netnih.gov While specific data on this compound is not extensively documented, studies on analogous systems demonstrate the principle. For example, the addition of Grignard reagents to carboxylate anions is significantly improved with additives like i-Pr2NMgCl·LiCl, which control the addition and prevent side reactions. organic-chemistry.org
| Reaction | Additive | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|
| Grignard Addition to Chiral Aldehyde | None | 5:1 | Hypothetical data based on principles from researchgate.netnih.gov |
| Grignard Addition to Chiral Aldehyde | LiCl | 15:1 |
Solvent and temperature are critical variables that can be manipulated to control diastereoselectivity. Solvents can influence the reaction pathway by solvating the transition state differently, altering the effective size of the nucleophile, and modifying the conformation of the substrate. In some asymmetric reactions, changing the solvent can even lead to the selective formation of opposite diastereomers. researchgate.net
Reaction temperature directly impacts the energy of the system. According to the principles of kinetic control, lower temperatures generally favor the product formed via the transition state of lowest energy, often leading to higher stereoselectivity. An analysis of differential activation parameters in some stereoselective reactions has shown a significant contribution from the entropy term in determining enantioselectivity, which can be influenced by both solvent and temperature. nih.gov For example, in certain photochemical kinetic resolutions, lowering the temperature from ambient to -70 °C dramatically increases the enantiomeric excess of the product. nih.gov While a specific data table for this compound is not available, the general trend is well-established in organic synthesis.
| Solvent | Temperature (°C) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| Toluene | 25 | 95:5 | 90 | Illustrative data based on findings in dergipark.org.tracs.org |
| Toluene | 0 | 97:3 | 94 | |
| CH₂Cl₂ | 25 | 92:8 | 85 | |
| THF | 25 | 88:12 | 81 |
Enantioselective Methodologies in Analogous Systems
Achieving enantioselectivity—the preferential formation of one enantiomer over the other—requires the introduction of a chiral influence. This is typically accomplished using chiral auxiliaries, chiral catalysts, or chiral reagents.
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. williams.edu After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. Oxazolidinones, developed by Evans, are a classic example of chiral auxiliaries that have been successfully used in the asymmetric alkylation of enolates. williams.edu In a typical sequence, the oxazolidinone is acylated, then deprotonated to form a rigid chelated enolate, which directs alkylation to one face, leading to high diastereoselectivity. williams.edu
Alternatively, asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Organocatalysis has emerged as a powerful tool for such transformations. For example, chiral primary or secondary amines, often derived from proline or (R,R)-1,2-diphenylethylenediamine (DPEN), can catalyze the asymmetric Michael addition of ketones like cyclohexanone (B45756) to nitroalkenes with excellent diastereo- and enantioselectivity. psu.edumdpi.com The catalyst forms a chiral enamine intermediate with the ketone, which then adds to the nitroalkene through a highly organized transition state, often involving hydrogen bonding to the catalyst's other functional groups (e.g., thiourea). psu.edumdpi.com
| Catalyst Type | Catalyst Loading (mol%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| Glucose-based Thiourea (B124793) | 10 | >99:1 | 97 | psu.edu |
| (R,R)-DPEN-based Thiourea | 20 | - | High (unspecified) | mdpi.com |
| Calixarene-based (R)-(-)-2-phenylglycinol | 10 | - | up to 95 | dergipark.org.tr |
Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. wikipedia.org One of the most common methods is the formation of diastereomeric salts. wikipedia.orgnii.ac.jp This involves reacting a racemic mixture (e.g., a chiral amine or a chiral carboxylic acid) with an enantiomerically pure resolving agent. wikipedia.org For instance, a racemic amine can be reacted with a chiral acid like (+)-tartaric acid. researchgate.net This reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. nii.ac.jp
This difference in solubility allows for their separation by fractional crystallization. wikipedia.org The less soluble diastereomeric salt will precipitate from the solution, while the more soluble one remains dissolved. After separation, the pure enantiomer can be recovered by decomposing the salt, typically by treatment with an acid or base to remove the resolving agent. wikipedia.org This method has been successfully applied to resolve a wide variety of compounds, including cyclic structures like trans-1,2-cyclohexanedicarboxylic acid and diaminocyclohexane. researchgate.netnih.gov
| Racemic Substrate | Resolving Agent | Result | Reference |
|---|---|---|---|
| trans-1,2-Diaminocyclohexane | L-(+)-Tartaric Acid | Successful separation of enantiomers in excellent yield and ee. | researchgate.net |
| trans-1,2-Cyclohexanediol | (2R,3R)-(+)-Tartaric Acid | Forms a stable diastereomeric complex with the (1R,2R)-(-) enantiomer, allowing separation. | researchgate.net |
| trans-1,2-Cyclohexanedicarboxylic Acid | (S)-Phenylethylamine | Yielded (1S,2S)-enantiomer with 97% ee. | nih.gov |
Applications of 2 Dimethylamino Methylene Cyclohexanone in Advanced Organic Synthesis
The compound 2-[(Dimethylamino)methylene]cyclohexanone and its closely related precursor, 2-[(dimethylamino)methyl]cyclohexanone, are highly versatile building blocks in organic synthesis. Their utility stems from the presence of multiple reactive sites, including the enamine functionality, the ketone carbonyl group, and the activated α-carbon positions, which allow for a diverse range of chemical transformations.
Spectroscopic Characterization and Computational Chemistry Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-[(Dimethylamino)methylene]cyclohexanone. It provides crucial information about the connectivity of atoms and the stereochemical arrangement of the molecule.
Advanced 1H and 13C NMR Techniques for Stereochemical Assignment
The unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound is achieved through a suite of advanced 2D NMR experiments. These techniques are essential for confirming the molecular structure and determining the relative stereochemistry.
Correlation Spectroscopy (COSY) experiments establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the cyclohexanone (B45756) ring and the dimethylamino group. sdsu.eduepfl.ch This allows for the tracing of the spin-spin coupling pathways throughout the molecule.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹JCH). sdsu.eduyoutube.com This is instrumental in assigning the ¹³C signals based on their attached, and often more easily assigned, protons. For this compound, HSQC would link the methylene (B1212753) protons of the cyclohexyl ring to their corresponding carbons.
Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons, such as the carbonyl carbon and the carbon involved in the enamine double bond, by their correlations to nearby protons. For instance, the protons of the dimethylamino group would show a correlation to the methylene carbon of the exocyclic double bond.
Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the spatial proximity of protons, which is critical for conformational and stereochemical analysis. acs.org For example, NOE effects can help to establish the relative orientation of the substituents on the cyclohexanone ring.
A representative, though generalized, summary of expected ¹³C NMR chemical shifts is provided below. Actual values can vary based on solvent and experimental conditions.
| Carbon Atom | Typical Chemical Shift (ppm) |
| C=O (Carbonyl) | ~209 |
| C=C (Enamine) | ~160 |
| =C-N (Enamine) | ~95 |
| N-(CH₃)₂ | ~45 |
| Cyclohexyl CH₂ | 20-40 |
Dynamic NMR for Tautomeric and Conformational Equilibria
This compound, as an enaminone, can potentially exist in equilibrium between different tautomeric and conformational forms. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these equilibria by analyzing the changes in the NMR spectrum as a function of temperature. researchgate.net
The primary equilibrium of interest is the potential tautomerization between the enamine form and a less stable imine form. While the enamine is generally the predominant tautomer, DNMR can be used to probe the kinetics of this exchange if it occurs on the NMR timescale. nih.govnih.gov
Furthermore, the cyclohexanone ring can undergo conformational changes, and there can be restricted rotation around the C-N bond of the enamine moiety. Temperature-dependent NMR studies can reveal the energy barriers associated with these dynamic processes. acs.org For instance, the coalescence of signals at different temperatures can be used to calculate the free energy of activation for a particular conformational exchange. sciforum.net
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a highly sensitive technique used for the determination of the molecular weight of this compound and for monitoring the progress of its synthesis. purdue.edu Electrospray ionization (ESI) is a common soft ionization technique employed for such analyses, often in conjunction with liquid chromatography (LC-MS). mdpi.comresearchgate.net
In the context of its synthesis, typically via a Mannich-type reaction, ESI-MS can be used to monitor the consumption of reactants (cyclohexanone, formaldehyde (B43269), and dimethylamine) and the formation of the product in real-time. researchgate.net This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. The high sensitivity of MS makes it ideal for detecting intermediates and byproducts, even at low concentrations. purdue.edu
The mass spectrum of this compound will show a prominent peak corresponding to its protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. researchgate.netnih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information, for example, by showing the characteristic loss of the dimethylamino group. purdue.edunih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the key functional groups present in this compound and to study its electronic transitions.
Infrared (IR) Spectroscopy is particularly useful for identifying the characteristic vibrations of the functional groups within the molecule. The IR spectrum of this compound will exhibit strong absorption bands corresponding to:
The C=O (carbonyl) stretching vibration, typically in the range of 1650-1700 cm⁻¹.
The C=C stretching vibration of the enamine double bond, usually found around 1600-1650 cm⁻¹.
C-N stretching vibrations.
C-H stretching and bending vibrations for the alkyl groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. Enaminones like this compound have a conjugated π-system, which gives rise to characteristic UV absorptions. The position of the absorption maximum (λ_max) is sensitive to the solvent polarity and the extent of conjugation. sciforum.net
Quantum Chemical Computations
Quantum chemical computations, particularly those based on Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the structure, properties, and reactivity of this compound. wavefun.com
Elucidation of Reaction Mechanisms and Transition States
DFT calculations can be employed to model the reaction pathway for the synthesis of this compound. scirp.org By calculating the energies of reactants, products, intermediates, and transition states, the reaction mechanism can be elucidated. For the Mannich reaction, computational studies can help to determine the relative energies of different proposed mechanistic pathways. acs.org
Furthermore, DFT calculations are invaluable for studying the tautomeric and conformational equilibria discussed in the context of dynamic NMR. nih.govnih.govorientjchem.org By computing the relative energies of the different tautomers and conformers, their relative populations at equilibrium can be predicted. researchgate.net These calculations can also help in the interpretation of experimental spectroscopic data by predicting NMR chemical shifts and vibrational frequencies. sciforum.net
Prediction of Spectroscopic Properties and Conformational Landscapes
The conformational landscape of this compound, a tertiary enaminone, is a critical aspect of its characterization. Enaminones can exist in several geometric forms, including Z,s-Z, Z,s-E, E,s-Z, and E,s-E, arising from rotation around the C-N and C-C single bonds. nist.gov For tertiary enaminones, the E form is generally favored to minimize steric hindrance. nist.gov
Computational studies on analogous β-enaminones, such as 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, have been performed using DFT at the B3LYP/6-31+G(d,p) level of theory to predict vibrational frequencies (FT-IR and FT-Raman), as well as ¹H-NMR and ¹³C-NMR chemical shifts. wikipedia.org These theoretical calculations show good correlation with experimental data. wikipedia.org Similarly, DFT methods have been successfully applied to predict the IR and UV-Vis spectra of related compounds like 2-(2-hydroxy-benzylidene)-cyclohexanone. wikipedia.org
For this compound, theoretical predictions of its spectroscopic data can be performed. While specific experimental values for this compound are not widely published, the predicted spectra would be expected to align with the general characteristics of β-enaminones. Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis). For instance, in a study of a similar molecule, the predicted absorption bands in a vacuum were found at 314 nm and 278 nm. wikipedia.org
The conformational analysis would likely reveal the chair conformation of the cyclohexanone ring as the most stable, with the bulky (dimethylamino)methylene substituent occupying an equatorial position to minimize steric strain. wikipedia.org
Table 1: Predicted Spectroscopic Data for Analogous Compounds This table presents theoretical data for compounds structurally related to this compound, as direct experimental data for the title compound is not readily available in the cited literature.
| Spectroscopic Technique | Analogous Compound | Predicted Value (Computational Method) |
|---|---|---|
| UV-Vis Absorption | 2-(2-hydroxy-benzylidene)-cyclohexanone | 314 nm (TD-DFT) |
| ¹³C-NMR Chemical Shift | 5,5-dimethyl 3-amino-cyclohex-2-en-1-one | Varies per carbon atom (DFT/B3LYP/6-31+G(d,p)) |
Analysis of Electronic Structure and Reactivity Descriptors
The electronic structure of this compound is characterized by a "push-pull" system, where the amino group acts as an electron donor (push) and the carbonyl group acts as an electron acceptor (pull). nist.gov This conjugation significantly influences the molecule's stability and reactivity. nist.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding its electronic behavior. The HOMO of enaminones is typically a π molecular orbital with significant electron density on the α-carbon (the carbon adjacent to the carbonyl group) and the nitrogen atom. nist.gov The LUMO is generally localized over the carbonyl group. The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. wikipedia.org
Reactivity descriptors, which can be calculated using DFT, help in predicting the reactive sites of the molecule. These descriptors include:
Mulliken Atomic Charges: These charges provide information about the electron distribution among the atoms. wikipedia.org
Molecular Electrostatic Potential (MEP): The MEP surface is a 3D visualization of the electrostatic potential, which helps in identifying the regions prone to electrophilic and nucleophilic attack. wikipedia.org
Fukui Functions: These functions are used to determine the local reactivity and selectivity, indicating the most likely sites for nucleophilic, electrophilic, and radical attacks. wikipedia.org
Natural Bond Orbital (NBO) analysis is another powerful tool to study the intramolecular charge transfer and donor-acceptor interactions within the molecule. wikipedia.org
Table 2: Key Electronic Structure and Reactivity Descriptors (Theoretical) This table outlines important descriptors used in the computational analysis of enaminones and their significance.
| Descriptor | Information Provided | Relevance to this compound |
|---|---|---|
| HOMO-LUMO Gap | Chemical reactivity and kinetic stability | A smaller gap suggests higher reactivity. |
| Mulliken Charges | Electron distribution on atoms | Predicts partial positive and negative charges on atoms. |
| MEP Surface | Sites for electrophilic and nucleophilic attack | Visualizes electron-rich and electron-poor regions. |
| Fukui Functions | Local reactivity and selectivity | Identifies specific atoms most susceptible to attack. |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. As of the latest available data, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases.
However, based on the known solid-state structures of other cyclohexanone derivatives and enaminones, a few structural features can be anticipated. wikipedia.org The cyclohexanone ring would likely adopt a chair conformation, which is the most stable form for six-membered rings. wikipedia.org The (dimethylamino)methylene substituent would be expected to be in an equatorial position to minimize steric interactions. wikipedia.org
In the solid state, molecules of this compound would pack in a way that maximizes van der Waals forces. The planarity of the enaminone moiety (N-C=C-C=O) would influence the packing arrangement. While lacking a hydrogen bond donor, the nitrogen atom and the carbonyl oxygen could participate in weak intermolecular interactions with neighboring molecules.
A definitive crystal structure would be invaluable for confirming the predicted conformational preferences and for understanding the intermolecular forces that govern the solid-state packing of this compound.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5,5-dimethyl 3-amino-cyclohex-2-en-1-one |
| 2-(2-hydroxy-benzylidene)-cyclohexanone |
Emerging Trends and Future Research Perspectives
Sustainable Synthesis of Enaminone and Mannich Base Derivatives
The principles of green chemistry are increasingly influencing the synthesis of enaminones and their derivatives, including Mannich bases. Research is shifting away from traditional methods that often require harsh conditions, stoichiometric reagents, and volatile organic solvents. A significant trend is the adoption of solvent-free reaction conditions and microwave-assisted synthesis, which can dramatically reduce reaction times, increase yields, and simplify purification procedures. imist.ma For instance, the reaction of β-diketones with DMF-DMA to produce substituted enamines can be performed efficiently under solvent-free conditions, highlighting a viable green strategy. imist.ma
Moreover, the development of one-pot, multicomponent reactions represents a highly atom-economical approach to synthesizing complex molecules from simple precursors. researchgate.netresearchgate.net These methods minimize waste by reducing the number of intermediate isolation and purification steps. The use of alternative energy sources like ultrasound is also being explored to facilitate the synthesis of Mannich bases, further contributing to more environmentally benign processes. researchgate.net Future research will likely focus on expanding the scope of these sustainable methods and applying them to a wider range of enaminone and Mannich base targets. researchgate.net
Catalyst Development for Enhanced Selectivity and Efficiency
Catalysis is at the heart of modern organic synthesis, and the development of novel catalysts for enaminone synthesis and transformations is a key research area. While some syntheses can proceed without a catalyst, achieving high selectivity and efficiency often requires a catalytic approach. imist.ma Researchers have explored a variety of catalysts for enaminone synthesis, including:
Zinc perchlorate (B79767) (Zn(ClO4)2 . 6H2O) imist.ma
Ionic liquids imist.ma
Montmorillonite K10 clay imist.ma
Silica (B1680970) gel and silica chloride imist.ma
A major frontier in this field is the development of catalysts for asymmetric synthesis, enabling the production of single-enantiomer products, which is crucial for pharmaceutical applications. For reactions involving enamine and enamide substrates, highly enantioselective hydrogenations have been achieved using advanced catalyst systems. organic-chemistry.org These include chiral phosphoric acids, Jacobsen-type thiourea (B124793) catalysts, and iridium complexes with chiral ligands. organic-chemistry.org For instance, a chiral bisphosphine-thiourea ligand has been successfully used in the highly enantioselective hydrogenation of β,β-disubstituted nitroalkenes, where the thiourea group acts as a crucial H-bond donor. organic-chemistry.org Future work will aim to design more robust, recyclable, and cost-effective catalysts with even greater control over stereoselectivity in reactions involving enaminone scaffolds.
Novel Transformations and Reaction Pathways
Enaminones like 2-[(Dimethylamino)methylene]cyclohexanone are prized for their reactivity and are utilized as versatile intermediates in the synthesis of a wide array of heterocyclic compounds. orientjchem.orgresearchgate.net A continuing trend is the discovery and development of novel transformations that expand their synthetic utility. Researchers are actively exploring new reaction pathways to construct complex molecular architectures that are otherwise difficult to access.
Recent studies have demonstrated the use of enaminones as precursors for various heterocyclic systems, including pyrimidines, oxazines, and triazepines through multicomponent reactions. researchgate.net They also serve as key building blocks for synthesizing chromene derivatives and other nitrogen-containing heterocycles. orientjchem.org An emerging area of interest is the use of unique reagents to induce novel skeletal transformations. For example, dimethylsulfoxonium methylide has been used to achieve a novel skeleton transformation of α-pyrone derivatives into spirobicyclo[3.1.0]hexane derivatives, showcasing the potential for discovering unexpected and powerful synthetic methodologies. researchgate.net The exploration of such novel reactivity, including modern coupling reactions like the Sonogashira coupling, will continue to be a vibrant area of research, enabling the synthesis of new chemical entities with potential biological activity. purdue.edu
Integration with High-Throughput Experimentation and Automation
The integration of high-throughput experimentation (HTE) and automation is revolutionizing chemical synthesis and process development. researchgate.net This technology allows for the rapid screening of a vast number of reaction conditions—such as catalysts, solvents, and temperatures—in parallel, using miniaturized reactor formats like 96-well plates. trajanscimed.comyoutube.com This approach dramatically accelerates the pace of reaction optimization and discovery compared to traditional, serial experimentation. youtube.com
For the synthesis and application of this compound and its derivatives, HTE offers a powerful tool to:
Quickly identify optimal conditions for synthesis, improving yield and purity. youtube.com
Screen for new catalysts and reaction pathways efficiently. purdue.edu
Rapidly synthesize libraries of analogue compounds for biological screening in drug discovery programs. trajanscimed.comyoutube.com
Automation and robotics are key components of HTE, handling the precise dispensing of reagents and managing the experimental workflow, which also enhances safety and reproducibility. trajanscimed.commt.com The combination of HTE with rapid analytical techniques, such as desorption electrospray ionization mass spectrometry (DESI-MS), allows for the analysis of hundreds of unique reactions in minutes. purdue.edu As these technologies become more accessible, their application in academic and industrial research on enaminones is expected to grow significantly. youtube.com
Theoretical Advancements in Predicting Reactivity and Designing New Syntheses
Alongside experimental advances, theoretical and computational chemistry is playing an increasingly vital role in understanding and predicting the behavior of molecules like this compound. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are fundamental in confirming the structural and electronic properties of enaminones. For example, NMR data has been crucial in confirming that these compounds exist predominantly in the keto-enamine tautomeric form rather than the imino tautomer, which is critical for understanding their reactivity. researchgate.net
Future research will likely see a deeper integration of computational modeling to:
Predict Reactivity: Quantum chemical calculations can elucidate reaction mechanisms, identify transition states, and predict the regioselectivity and stereoselectivity of reactions. This insight can guide the design of more efficient synthetic routes.
Design Novel Catalysts: Computational screening can help in the rational design of new catalysts with enhanced activity and selectivity for specific transformations of enaminones.
Elucidate Structure-Property Relationships: By modeling the interactions of enaminone derivatives with biological targets, theoretical methods can aid in the design of new drug candidates. While detailed theoretical studies specifically on this compound are not yet widespread, the general trend in organic chemistry is to use these predictive tools to complement experimental work, thereby reducing the trial-and-error nature of synthesis and accelerating discovery.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(Dimethylamino)methylene]cyclohexanone, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound is typically synthesized via condensation reactions. A common approach involves reacting cyclohexane-1,3-dione derivatives with dimethylamine derivatives under acidic or basic catalysis. For example, analogous reactions (e.g., with 2,4-difluoroaniline) require precise temperature control (50–80°C) and anhydrous solvents (e.g., ethanol or THF) to prevent side reactions .
- Key Variables :
- Catalyst : Use of p-toluenesulfonic acid (PTSA) or ammonium acetate to drive imine formation.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity, while protic solvents may stabilize intermediates.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is recommended for isolating the pure enamine product .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : NMR reveals proton environments (e.g., methylene protons at δ 2.8–3.2 ppm, dimethylamino protons at δ 2.2–2.5 ppm) .
- IR : Stretching vibrations for C=O (~1700 cm) and C=N (~1640 cm) confirm functional groups .
- Mass Spectrometry : ESI-MS or EI-MS identifies molecular ion peaks (e.g., m/z 183 [M+H]) and fragmentation patterns .
Q. What are the common side reactions during synthesis, and how can they be mitigated?
- Methodological Answer :
- Byproduct Formation : Competing aldol condensation or over-oxidation may occur. For example, Gewald’s thiophene synthesis conditions (elemental sulfur, cyclohexanone) can lead to heterocyclic byproducts .
- Mitigation :
- Use inert atmospheres (N/Ar) to prevent oxidation.
- Monitor reaction progress via TLC to terminate reactions before side products dominate .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives of this compound for specific applications?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G** level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity .
- Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys, Pistachio) propose feasible synthetic pathways by analyzing reaction databases .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for antimicrobial testing .
Q. How should researchers resolve contradictions in spectroscopic data for this compound?
- Methodological Answer :
- Case Study : Discrepancies in NMR chemical shifts may arise from tautomerism (keto-enol equilibria).
- Resolution :
- Variable-temperature NMR can identify dynamic equilibria.
- X-ray crystallography provides definitive structural confirmation (e.g., bond lengths and angles) .
Q. What strategies optimize the enantioselective synthesis of chiral derivatives?
- Methodological Answer :
- Chiral Catalysts : Use of Jacobsen’s salen complexes or proline-based organocatalysts to induce asymmetry during imine formation.
- Solvent Effects : Chiral solvents (e.g., (R)- or (S)-limonene) enhance enantiomeric excess (ee) .
Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in biological studies?
- Methodological Answer :
- Stability Assays :
- pH Stability : Monitor degradation via HPLC in buffers (pH 2–12). The enamine bond is prone to hydrolysis under acidic conditions .
- Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (>200°C in inert atmospheres) .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
- Methodological Answer :
- Root Causes :
- Impurities in starting materials (e.g., cyclohexane-1,3-dione purity <95% reduces yield).
- Subtle differences in workup (e.g., extraction efficiency).
- Resolution :
- Replicate protocols with standardized reagents.
- Report detailed experimental logs (e.g., humidity, stirring rates) .
Research Applications Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
